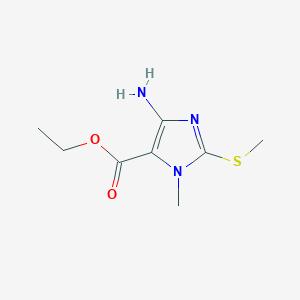

Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-3-methyl-2-methylsulfanylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-4-13-7(12)5-6(9)10-8(14-3)11(5)2/h4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSCFYGADAXOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1C)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(methylsulfanyl)acetate with 1-methyl-1H-imidazole-4,5-diamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Cyclization of Precursors

Imidazoles are commonly synthesized via cyclization of amidrazones or amidine derivatives. For this compound:

-

Key precursors : A diamine or amidine derivative with a methylsulfanyl group at position 2.

-

Conditions : Acidic or basic conditions to facilitate cyclization, potentially using reagents like sodium hydroxide or hydrochloric acid.

Substitution Reactions

The methylsulfanyl group (SMe) at position 2 may be introduced via nucleophilic substitution of a halogenated precursor (e.g., chloro derivative).

-

Mechanism : Replacement of a halogen (e.g., Cl) with a methylsulfanyl group using thiomethylating agents like methylthiolate or methanethiol (MeSH) in the presence of a base (e.g., triethylamine).

Oxidation of the Amino Group

The amino group (NH₂) at position 4 can undergo oxidation to form nitro derivatives (NO₂).

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

-

Product : Ethyl 4-nitro-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate.

Reduction of the Ester Group

The ethyl ester (COOEt) can be reduced to an alcohol (CH₂OH) or carboxylic acid (COOH).

-

Reagents : Lithium aluminum hydride (LiAlH₄) for alcohol formation; hydrolysis with aqueous acid/base for carboxylic acid.

Substitution at the Amino Group

The amino group may participate in nucleophilic substitution with alkylating or acylating agents.

-

Example : Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., pyridine) to form N-alkylated derivatives.

Substitution at the Methylsulfanyl Group

The methylsulfanyl group (SMe) could undergo oxidation to sulfone (SO₂Me) or substitution with other nucleophiles.

-

Reagents : Oxidizing agents like hydrogen peroxide or m-CPBA for sulfone formation.

Acylation of the Amino Group

The amino group can be acylated using acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base.

-

Product : Ethyl 4-acetamido-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate.

Alkylation of the Amino Group

Alkylation with alkyl halides introduces alkylamino derivatives .

-

Reagents : Methyl iodide, ethyl bromide, etc.

Cyclization via Triazole Intermediates

A method described in imidazole synthesis involves triazole ring opening followed by cyclization with nitriles or carbonyl compounds .

-

Example : Reaction of a triazole with a nitrile under BF₃·Et₂O catalysis to form substituted imidazoles. While not directly applicable here, analogous pathways may guide the synthesis of this compound.

Condensation Reactions

Hydroxylamine derivatives can undergo condensation with ketones to form imidazoles . Such methods might be adapted for introducing the amino group at position 4.

Table 1: Key Reaction Types

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Amino group oxidation | H₂O₂, KMnO₄ (acidic) | Ethyl 4-nitro-1-methyl-2-(methylsulfanyl)... |

| Ester reduction | LiAlH₄ | Ethyl (alcohol derivative) |

| Substitution (SMe) | Thiomethylating agents (MeSH, base) | Ethyl 4-amino-1-methyl-2-(methylsulfanyl)... |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate is its antimicrobial properties. Studies have shown that derivatives of imidazole compounds exhibit varying degrees of activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated several imidazole derivatives for their antibacterial efficacy. The results indicated that compounds similar to this compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Antifungal Properties

In addition to antibacterial activity, imidazole derivatives have been studied for their antifungal properties. The compound has shown effectiveness against fungi such as Candida albicans, which is crucial given the increasing resistance to conventional antifungal treatments.

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound makes it a candidate for agricultural applications, particularly as a pesticide. Research indicates that imidazole compounds can act as fungicides or insecticides by disrupting the metabolic processes of pests.

Case Study: Efficacy Against Crop Pathogens

In agricultural studies, formulations containing imidazole derivatives have been tested against common crop pathogens. Results showed that these compounds effectively reduced pathogen load on crops, leading to improved yield and plant health .

Material Science

Synthesis of Novel Materials

This compound is also being explored for its potential in synthesizing novel materials with unique properties. Its ability to form coordination complexes with metals can be utilized in developing catalysts or materials for electronic applications.

Case Study: Coordination Chemistry

Research into the coordination chemistry of imidazole derivatives has revealed their potential in catalysis and as precursors for metal-organic frameworks (MOFs). These materials are gaining attention for their applications in gas storage, separation technologies, and catalysis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Imidazole Derivatives

Key Observations:

Position 2 Variations: The methylsulfanyl group in the target compound provides moderate lipophilicity compared to hydrogen (61982-18-1) or bulky aryl groups (1197579-69-3). Sulfur’s polarizability may enhance non-covalent interactions in biological systems .

Ester Group :

- Ethyl esters (target compound, 61982-18-1) exhibit slower hydrolysis rates than methyl esters (1195555-40-8), influencing bioavailability .

Amino Group at Position 4: Present in the target compound and 61982-18-1, this group facilitates hydrogen bonding, critical for interactions with enzymes or receptors. Its absence in other analogs (e.g., 1197579-69-3) alters pharmacodynamic profiles .

Physicochemical Properties

Table 2: Hypothetical Property Comparison*

| Property | Target Compound | 61982-18-1 | 1197579-69-3 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~229.3 | ~183.2 | ~330.3 |

| LogP (Predicted) | ~1.5 | ~0.8 | ~3.2 |

| Solubility (mg/mL) | Moderate (due to -SMe) | High (lacks -SMe) | Low (bulky aryl group) |

Biological Activity

Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate, also known by its CAS number 32704-58-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antiprotozoal, and enzyme inhibition activities, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₁₃N₃O₂S

- Molecular Weight : 183.28 g/mol

- Melting Point : 112–114 °C

- Purity : 95% .

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various imidazole derivatives, including this compound. The compound has shown promising results in inhibiting inflammatory responses.

Table 1: Anti-inflammatory Activity Comparison

| Compound | IC₅₀ (µg/mL) | Standard (Diclofenac) | % Inhibition |

|---|---|---|---|

| This compound | TBD | 31.4 | TBD |

| Diclofenac Sodium | 31.4 | - | 90.21 |

In a study evaluating several compounds for their anti-inflammatory effects, ethyl derivatives exhibited significant inhibition of inflammatory cytokines such as TNF-α, indicating their potential as therapeutic agents in inflammatory diseases .

2. Antiprotozoal Activity

This compound has also been investigated for its antiprotozoal properties. A study reported that certain imidazole derivatives demonstrated effective activity against protozoan parasites.

Case Study: Antiprotozoal Efficacy

In vitro assays indicated that the compound exhibited notable activity against Leishmania species, with effective concentration values comparable to established antiprotozoal agents. Further research is warranted to explore its mechanism of action and efficacy in vivo .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. Inhibitors of protein methyltransferases (PMTs) and demethylases have been shown to have significant therapeutic implications.

Table 2: Enzyme Inhibition Profile

| Enzyme Type | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| G9a/GLP | <0.01 | >20,000 |

| Other Methyltransferases | TBD | TBD |

The selectivity of this compound for G9a/GLP over other PMTs suggests a potential role in cancer therapy by modulating epigenetic markers .

Q & A

Basic: What are the standard methods for determining the crystal structure of this compound?

Answer:

The crystal structure is typically resolved via single-crystal X-ray diffraction. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution using direct methods (e.g., SHELXD ). Refinement is performed with SHELXL, which iteratively adjusts atomic coordinates and displacement parameters against intensity data . Hydrogen-bonding networks are analyzed using graph-set notation to classify motifs (e.g., R₁²(6) rings), leveraging tools like WinGX/ORTEP for visualization .

Advanced: How can researchers address twinned data or disorder in crystallographic refinement for this compound?

Answer:

For twinned data, SHELXL allows refinement using a twin law (e.g., BASF command) to model overlapping domains . Partial occupancy settings resolve positional disorder (e.g., methylsulfanyl group rotation). Advanced strategies include:

- Twin fraction estimation via Hooft/Y statistics.

- Restraints on bond lengths/angles to prevent overparameterization.

- Cross-validation with spectroscopic data (e.g., NMR) to confirm plausible conformations .

Basic: What synthetic routes are reported for this compound, and how is purity validated?

Answer:

Synthesis often involves:

Imidazole ring formation via cyclization of α-amino ketones with thiourea derivatives.

Esterification of the carboxyl group using ethanol under acidic catalysis .

Methylsulfanyl introduction via nucleophilic substitution (e.g., methyl disulfide with a halogenated precursor) .

Purity validation employs:

- HPLC (≥98% purity threshold) .

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks .

- Elemental analysis (C/H/N/S) matching theoretical values .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

Answer:

Contradictions arise from dynamic effects (solution vs. solid-state):

- NMR discrepancies : Use variable-temperature NMR to assess conformational mobility (e.g., methylsulfanyl rotation) .

- X-ray vs. IR hydrogen bonding : Compare experimental bond lengths (X-ray) with IR stretching frequencies (e.g., N-H···O=C) .

- DFT calculations : Optimize gas-phase geometries (Gaussian, ORCA) to identify low-energy conformers .

Basic: What hydrogen-bonding patterns are critical for stabilizing the crystal lattice?

Answer:

Key motifs include:

- N–H···O=C interactions between the amino and ester groups (graph-set descriptor R₂²(8)) .

- C–H···S contacts from the methylsulfanyl group, contributing to layered packing.

- π-π stacking of imidazole rings (interplanar spacing ~3.5 Å) .

Advanced: What computational strategies predict the compound’s bioactivity or reactivity?

Answer:

- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with imidazole-binding pockets) .

- MD simulations : Assess stability of ligand-protein complexes (GROMACS, AMBER).

- Reactivity prediction : Calculate Fukui indices (Gaussian) to identify nucleophilic/electrophilic sites .

Basic: How is thermal stability evaluated, and what degradation products form?

Answer:

- TGA/DSC : Measure decomposition onset temperature (e.g., ~200°C).

- Degradation pathways : Hydrolysis of the ester group (yielding carboxylic acid) or methylsulfanyl oxidation (to sulfoxide) .

- LC-MS : Identify degradation products via fragmentation patterns .

Advanced: What chiral resolution methods apply if the compound exhibits stereoisomerism?

Answer:

For enantiomers (if present):

- Chiral HPLC with amylose/cyclodextrin columns.

- Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

- VCD spectroscopy to assign absolute configuration .

Basic: How are intermolecular interactions quantified in solution (e.g., solubility)?

Answer:

- Hansen solubility parameters : Predict solvent compatibility (δ values for dispersion, polarity, hydrogen bonding) .

- Phase diagrams : Construct via turbidimetry or NMR titration to identify co-solvents .

Advanced: What strategies mitigate crystallographic phase problems during structure determination?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.